N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine: is a heterocyclic compound with a molecular formula of C₁₀H₁₃N₃S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with formamide and methylating agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research indicating cytotoxic activity against various cancer cell lines.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine: A related compound with similar structural features but different substituents.
5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: Another analog with fewer methyl groups.
Uniqueness
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of multiple methyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development .
Properties
IUPAC Name |
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-6-7(2)14-10-8(6)9(13(3)4)11-5-12-10/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDMPSHJDVETSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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